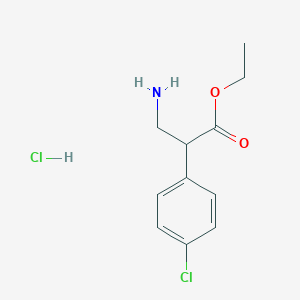
Ethyl3-amino-2-(4-chlorophenyl)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO2. It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of an ethyl ester group, an amino group, and a chlorophenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the esterification of 4-chlorophenylalanine. The process begins with the protection of the amino group using a suitable protecting group, followed by the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The protecting group is then removed to yield the desired product.
Industrial Production Methods
In industrial settings, the production of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a set period to achieve maximum yield. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring.
Properties
Molecular Formula |
C11H15Cl2NO2 |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
ethyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
InChI Key |
NJFSODQGFLFWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















